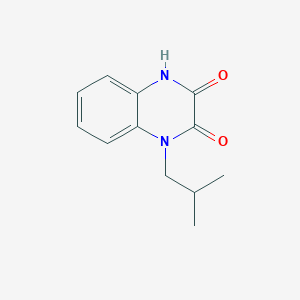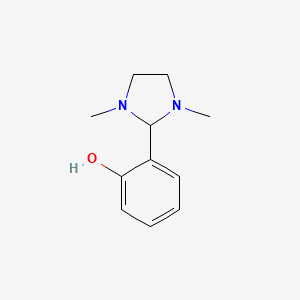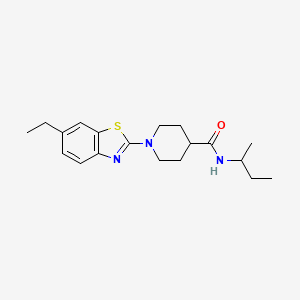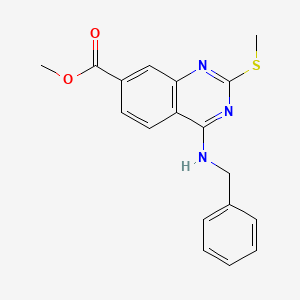
3-hydroxy-1-isobutylquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-isobutylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a hydroxy group at the third position and an isobutyl group at the first position of the quinoxalin-2(1H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-isobutylquinoxalin-2(1H)-one typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal or diketones) under acidic or basic conditions.
Introduction of Hydroxy Group: The hydroxy group at the third position can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions, typically using isobutyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-isobutylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The quinoxaline ring can be reduced to dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various alkyl or aryl quinoxaline derivatives.
Scientific Research Applications
3-hydroxy-1-isobutylquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: It may be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-isobutylquinoxalin-2(1H)-one depends on its specific application:
Pharmacological Action: It may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Biochemical Probes: It may bind to specific proteins or nucleic acids, allowing researchers to study their function and interactions.
Material Properties: Its electronic structure may contribute to its function as an organic semiconductor or other material applications.
Comparison with Similar Compounds
Similar Compounds
3-hydroxyquinoxalin-2(1H)-one: Lacks the isobutyl group, which may affect its solubility and reactivity.
1-isobutylquinoxalin-2(1H)-one: Lacks the hydroxy group, which may affect its hydrogen bonding and electronic properties.
Quinoxaline-2,3-dione:
Uniqueness
3-hydroxy-1-isobutylquinoxalin-2(1H)-one is unique due to the presence of both the hydroxy and isobutyl groups, which confer distinct chemical and physical properties. These functional groups can influence its solubility, reactivity, and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2-methylpropyl)-1H-quinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(15)12(14)16/h3-6,8H,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPCSJYHJSVMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2NC(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B7879865.png)
![1-({3-methyl-5-[(E)-2-phenylvinyl]isoxazol-4-yl}sulfonyl)piperidine-3-carboxylic acid](/img/structure/B7879867.png)
![1-({5-[(E)-2-(2-fluorophenyl)vinyl]-3-methylisoxazol-4-yl}sulfonyl)piperidine-4-carboxylic acid](/img/structure/B7879873.png)
![8-amino-10-cyclopentyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B7879875.png)
![1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline](/img/structure/B7879878.png)
![10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide](/img/structure/B7879890.png)
![3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B7879895.png)
![1-{[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7879902.png)
![1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-4-carboxylic acid](/img/structure/B7879903.png)
![[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid](/img/structure/B7879914.png)
![2-Phenyl-3-[(1,1,3,3-tetramethylbutyl)amino]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B7879919.png)



